molecular formula C22H23N3O5S B2955247 Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946243-42-1

Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2955247
CAS RN: 946243-42-1
M. Wt: 441.5
InChI Key: VTXIJTCKEHPVKS-UHFFFAOYSA-N
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Description

Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Dye Applications

This compound can serve as a luminescent dye . Its structure, which includes a benzylamino moiety, suggests potential utility in creating fluorescent markers for biological imaging . These dyes can be used to label cells or tissues, allowing researchers to track biological processes in real-time with high specificity and sensitivity.

Organic Synthesis

The compound’s functionality makes it a valuable intermediate in organic synthesis . It can be used to synthesize a variety of nitrogen-containing compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes . Its reactivity with other organic molecules could lead to the creation of novel compounds with potential therapeutic applications.

Electro-Optic Displays

The compound’s derivatives have been proposed as components for “guest-host” liquid-crystal systems used in electro-optic displays . These materials can change their optical properties in response to an electric field, making them useful for applications in screens and monitors.

Pharmaceutical Research

In pharmaceutical research, this compound could be used to develop secondary amines , which are a key structural feature in many drugs . Secondary amines are found in a variety of medications, including antidepressants, antihistamines, and antihypertensives.

Material Science

The thermal stability and fluorescent properties of this compound suggest its use in material science . It could be incorporated into materials that require stable fluorescent properties under varying temperatures, such as in sensors or safety equipment .

Analytical Chemistry

In analytical chemistry , the compound’s fluorescent properties could be exploited in the development of new sensing mechanisms . It could be used to detect the presence of specific ions or molecules in a sample, providing a sensitive method for environmental monitoring or diagnostic assays .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. This intermediate is then reacted with thiourea to form ethyl 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazoline-4-carboxylate. The resulting compound is then reacted with methyl 4-bromo-3-oxobutanoate to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "thiourea", "methyl 4-bromo-3-oxobutanoate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with thiourea in the presence of a base to form ethyl 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazoline-4-carboxylate.", "Step 3: Reaction of ethyl 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazoline-4-carboxylate with methyl 4-bromo-3-oxobutanoate in the presence of a base to form 'Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] }

CAS RN

946243-42-1

Product Name

Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5

IUPAC Name

methyl 3-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H23N3O5S/c1-29-16-8-5-14(6-9-16)13-23-19(26)4-3-11-25-20(27)17-10-7-15(21(28)30-2)12-18(17)24-22(25)31/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,31)

InChI Key

VTXIJTCKEHPVKS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S

solubility

not available

Origin of Product

United States

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